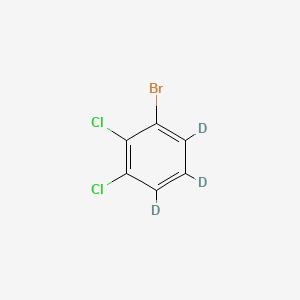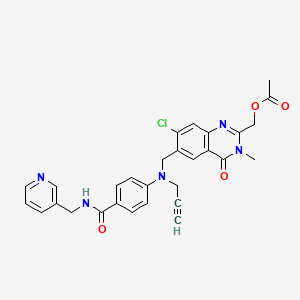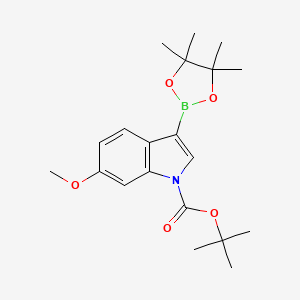
1-Bromo-2,3-dichlorobenzene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2,3-dichlorobenzene-d3” is a deuterated derivative of 1-bromo-2,3-dichlorobenzene . It is a colorless liquid with a molecular formula of C6D3BrCl2 . This compound is primarily used in scientific research as a stable isotope-labeled compound for NMR analysis . It is utilized in NMR spectroscopy due to its deuterium labeling, which enhances the sensitivity of NMR detection .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine and chlorine atoms substituted at the 1, 2, and 3 positions, and three deuterium atoms (heavy isotopes of hydrogen) substituted at the remaining positions on the benzene ring . The InChI string for this compound is InChI=1S/C6H3BrCl2/c7-4-2-1-3-5 (8)6 (4)9/h1-3H/i1D,2D,3D .
Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a boiling point of 194-196°C and a melting point of -14°C . It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate . This compound is known to be stable under normal conditions of use and storage .
Scientific Research Applications
Spectroscopic Studies
1-Bromo-2,3-dichlorobenzene-d3 has been extensively studied in spectroscopy. A comprehensive computational and spectroscopic study of its close relative, 2-bromo-1, 4-dichlorobenzene, has been performed, combining experimental and theoretical vibrational investigations. This study contributes to understanding the electronic density and molecular geometry of such compounds (Vennila et al., 2018). Additionally, vibrational assignments for various isomers of bromodichlorobenzene, which include 1-bromo-2,3-dichlorobenzene, have been elucidated, enhancing our knowledge in identifying these compounds through spectroscopy (Nyquist, Loy, & Chrisman, 1981).
Electron Attachment Studies
Studies have also focused on the temperature dependence of dissociative electron attachment to molecules like 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene. These studies provide insights into the formation of fragment anions and the influence of temperature on these processes, which are crucial for understanding the chemical behavior of halogenated benzenes (Mahmoodi-Darian et al., 2010).
Structural and Electronic Analysis
A comprehensive study combining experimental and theoretical calculations has been conducted on 1-bromo-2,3-dichlorobenzene, providing valuable information about its electronic and structural aspects. This study contributes significantly to our understanding of the absorption spectrum, solvent effects, and nonlinear optical properties of such compounds (Arivazhagan, Muniappan, Meenakshi, & Rajavel, 2013).
Catalytic Studies
Research has also explored the catalytic oxidation of related compounds, such as 1,2-dichlorobenzene, over various catalysts. These studies provide insights into the reaction mechanisms and catalytic efficiencies, which are crucial for environmental and industrial applications (Krishnamoorthy & Amiridis, 1999).
Chemical Reactions and Synthesis
The molecule has also been studied in the context of various chemical reactions and synthetic applications. For example, the synthesis of polyaza macrocycles using palladium-catalyzed amination of related dihalobenzenes provides insights into the development of new synthetic routes and chemical transformations (Averin, Shukhaev, Buryak, & Beletskaya, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a deuterium-labeled version of 1-Bromo-2,3-dichlorobenzene , and its targets would likely be similar to those of the non-deuterated compound.
Mode of Action
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . The deuterium atoms in 1-Bromo-2,3-dichlorobenzene-d3 could potentially alter its interaction with its targets, leading to changes in its biological activity.
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of this compound.
properties
IUPAC Name |
1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZUVMQPUWSX-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)
![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)





![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)



